Propyl 10-hydroxy-11-(piperidin-1-yl)undecanoate
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Overview
Description
Propyl 10-hydroxy-11-(piperidin-1-yl)undecanoate is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 10-hydroxy-11-(piperidin-1-yl)undecanoate typically involves the reaction of a piperidine derivative with a suitable precursor. One common method involves the use of a stereocontrolled double-Wagner-Meerwein-rearrangement strategy to generate key intermediates, which then react with piperidine . This method ensures high yield and enantiopurity.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step processes that include hydrogenation, cyclization, and amination reactions . These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Propyl 10-hydroxy-11-(piperidin-1-yl)undecanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
Propyl 10-hydroxy-11-(piperidin-1-yl)undecanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propyl 10-hydroxy-11-(piperidin-1-yl)undecanoate involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . For example, they may inhibit the activity of certain enzymes involved in inflammation or pain pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antimicrobial and anticancer properties.
Uniqueness
Propyl 10-hydroxy-11-(piperidin-1-yl)undecanoate is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of a piperidine ring with a long aliphatic chain and hydroxyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H37NO3 |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
propyl 10-hydroxy-11-piperidin-1-ylundecanoate |
InChI |
InChI=1S/C19H37NO3/c1-2-16-23-19(22)13-9-6-4-3-5-8-12-18(21)17-20-14-10-7-11-15-20/h18,21H,2-17H2,1H3 |
InChI Key |
KVYUUDFRZRYYEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCCCCCCCC(CN1CCCCC1)O |
Origin of Product |
United States |
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